![molecular formula C6H4Cl2N2S B1407034 2,4-二氯-5,6-二氢-噻吩并[2,3-d]嘧啶 CAS No. 74901-61-4](/img/structure/B1407034.png)

2,4-二氯-5,6-二氢-噻吩并[2,3-d]嘧啶

描述

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is a compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine, can be synthesized using various methods . For instance, one study designed and synthesized 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is related to its pharmacological properties. The compound is a derivative of thieno[2,3-d]pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine are complex and can involve various mechanisms. For instance, one study suggested a mechanism involving a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .科学研究应用

放射防护和抗肿瘤活性

2,4-二氯-5,6-二氢-噻吩并[2,3-d]嘧啶衍生物在放射防护和抗肿瘤活性方面显示出潜力。一项研究重点介绍了各种新型噻吩并[2,3-d]嘧啶衍生物的合成,包括氨基酸和咪唑并噻吩-嘧啶,这些衍生物表现出有希望的放射防护和抗肿瘤作用 (Alqasoumi等人,2009).

抗疟疾作用

稠合的2,4-二氨基噻吩并[2,3-d]嘧啶已被合成并评估其抗疟疾作用。该类别中的某些化合物对各种细菌菌株表现出强抑制作用,并在小鼠中对恶性疟原虫和在体外对恶性疟原虫表现出抗疟疾活性 (Elslager等人,1972).

抗菌和抗炎剂

噻吩并[2,3-d]嘧啶衍生物已被制备并作为抗菌和抗炎剂进行测试。这些化合物对真菌、细菌和炎症表现出显着的活性 (Tolba等人,2018).

二氢叶酸还原酶的抑制

一些2,4-二氨基噻吩并[2,3-d]嘧啶亲脂性抗叶酸剂已被合成作为肺炎卡氏肺囊虫和弓形虫二氢叶酸还原酶的潜在抑制剂,在此领域显示出显着的潜力 (Rosowsky等人,1997).

嘌呤生物合成的抗叶酸抑制剂

一系列噻吩并[2,3-d]嘧啶被合成作为选择性叶酸受体底物和抗肿瘤剂,一些化合物对人肿瘤细胞表现出有效的生长抑制作用 (Deng等人,2009).

偶氮噻吩并嘧啶和噻吩并噻唑并嘧啶合成

噻吩并[2,3-d]嘧啶化合物与噻唑环稠合的合成已被探索用于生产具有生物活性的化合物,显示出抑制腺苷激酶、血小板聚集、抗白血病和抗癌活性等活性 (El-Gazzar等人,2006).

癌细胞中的有丝分裂停滞

卤代噻吩并[3,2-d]嘧啶,包括2,4-二氯变体,已显示出在侵袭性转移性乳腺癌MDA-MB-231细胞中诱导有丝分裂停滞,表明它们在癌症治疗中的潜力 (Ross等人,2015).

噻吩并嘧啶生物等排体的微波合成

使用微波辐射合成的新型2-未取代4-(取代)苯胺基噻吩并[2,3-d]嘧啶已被探索其在药物化学中的潜在应用 (Phoujdar等人,2008).

二氢叶酸还原酶抑制活性

具有取代芳基的2,4-二氨基噻吩并[2,3-d]嘧啶已被研究为来自不同来源的二氢叶酸还原酶的抑制剂,显示出有效的抑制作用 (Donkor等人,2003).

合成技术

2,4-二氯-噻吩并[3,2-d]嘧啶的合成技术已经取得进展,提高了产率和纯度,这对药物研究非常重要 (Dong等人,2012).

作用机制

Target of Action

It’s worth noting that pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s known that the dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Biochemical Pathways

It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

It’s known that numerous factors affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

未来方向

属性

IUPAC Name |

2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBDPQUUPYZMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

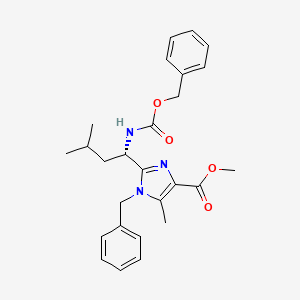

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)